Sodium tetrakis(1-imidazolyl)borate

Catalog No.
S1492933
CAS No.
68146-65-6
M.F
C12H12BN8Na
M. Wt
302.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tetrakis(1-imidazolyl)borate

CAS Number

68146-65-6

Product Name

Sodium tetrakis(1-imidazolyl)borate

IUPAC Name

sodium;tetra(imidazol-1-yl)boranuide

Molecular Formula

C12H12BN8Na

Molecular Weight

302.08 g/mol

InChI

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1

InChI Key

OVRFSDYWKKOQMW-UHFFFAOYSA-N

SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]

Synonyms

SODIUM TETRAKIS(1-IMIDAZOLYL)BORATE;Sodium tetrakis(1-imidazolyl)borate 97%

Canonical SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]

Isomeric SMILES

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+]

Synthesis of Zwitterionic Molecules:

Researchers have utilized sodium tetrakis(1-imidazolyl)borate as a catalyst in the synthesis of zwitterionic molecules. Zwitterions are molecules that possess both positive and negative charges but are overall neutral. This research explored the development of new zwitterionic materials with potential applications in areas like solar cells and organic light-emitting diodes (OLEDs) [].

Preparation of Poly(imidazolyl)borate Organotin(IV) Complexes:

Studies have investigated the use of sodium tetrakis(1-imidazolyl)borate in the preparation of poly(imidazolyl)borate organotin(IV) complexes. These complexes are coordination compounds containing tin atoms surrounded by ligand molecules. Researchers are exploring the potential of these complexes for applications in catalysis and material science [].

  • Acid-Base Reactions: One mole of hydrogen ion reacts quantitatively with one mole of sodium tetrakis(1-imidazolyl)borate, leading to the formation of a slightly soluble precipitate .
  • Metathetic Reactions: The compound can be synthesized through metathesis, involving the reaction of sodium tetrakis(1-imidazolyl)borate with various metal halides, resulting in the formation of metal-organic complexes .
  • Coordination Chemistry: Sodium tetrakis(1-imidazolyl)borate can coordinate with different metal ions, which may alter its solubility and stability in various solvents.

Several methods have been developed for synthesizing sodium tetrakis(1-imidazolyl)borate:

  • Metathetic Synthesis: This method involves reacting sodium borohydride with imidazole derivatives in organic solvents, yielding high purity and yield of the compound .
  • Direct Reaction: The direct reaction of boron compounds with imidazole under controlled conditions can also produce sodium tetrakis(1-imidazolyl)borate.
  • Solvent-Based Methods: Utilizing polar aprotic solvents can enhance the solubility and reactivity of the precursors, facilitating the formation of the desired product.

Sodium tetrakis(1-imidazolyl)borate has several applications across different fields:

  • Catalysis: Its ability to stabilize metal ions makes it a useful catalyst in various organic reactions.
  • Material Science: The compound is explored for use in creating novel materials with specific electronic or optical properties.
  • Biochemistry: Potential applications in drug formulation and delivery systems are being researched due to its interaction with biomolecules.

Interaction studies involving sodium tetrakis(1-imidazolyl)borate have focused on its ability to form complexes with metal ions and other organic molecules. These interactions can significantly influence the compound's solubility, stability, and reactivity, making it a subject of interest for both theoretical studies and practical applications.

Similar Compounds: Comparison

Sodium tetrakis(1-imidazolyl)borate shares similarities with several other compounds, particularly those containing boron or imidazole groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tetrakis(1-imidazolyl)borateBoron complexLacks sodium ion; more soluble in organic solvents .
Sodium borohydrideBoron hydrideStrong reducing agent; used in hydrogenation reactions.
Imidazole-boronic acidBoronic acid derivativeUsed in organic synthesis; exhibits different reactivity patterns .

Sodium tetrakis(1-imidazolyl)borate is unique due to its specific coordination environment and chemical stability, which allows it to function effectively in both catalysis and potential biological applications. Its versatility sets it apart from other similar compounds that may not exhibit the same level of interaction or stability under varying conditions.

The field of poly(azolyl)borate chemistry was pioneered by Swiatoslaw Trofimenko, a DuPont chemist of Ukrainian descent, who first introduced these compounds in 1966. His initial work focused primarily on poly(pyrazolyl)borates, which he described as "a new and fertile field of remarkable scope". These compounds, characterized by their ability to bind metals with multiple coordination sites, quickly gained prominence within the coordination chemistry community. Trofimenko's vision proved remarkably prescient, as the subsequent decades witnessed an explosion of research activity in this area.

The development of poly(azolyl)borate chemistry progressed through several distinct phases, beginning with pyrazolyl-based systems and gradually expanding to encompass a broader range of azole heterocycles. This expansion included derivatives based on triazoles, imidazoles, oxazolines, thioimidazoles, and various related heterocyclic systems. The flexibility in design and synthesis allowed researchers to create ligands with tailored electronic and steric properties for specific applications. Over time, this versatility has led to the publication of more than 2000 papers, books, and reviews on poly(azolyl)borate compounds and their applications in diverse fields.

The evolution of poly(azolyl)borate chemistry has been characterized by continuous innovation in both synthetic methodology and structural design. Researchers have developed increasingly sophisticated methods for controlling the substitution patterns on the central boron atom, leading to a rich array of ligands with distinct properties. The development of these compounds has significantly influenced broader fields, including homogeneous catalysis, materials science, and bio-inorganic chemistry, establishing poly(azolyl)borates as fundamental building blocks in modern coordination chemistry.

Discovery and Initial Characterization of Sodium tetrakis(1-imidazolyl)borate

The synthesis and characterization of sodium tetrakis(1-imidazolyl)borate (Na[B(im)₄]) represents a significant milestone in the development of poly(azolyl)borate chemistry. The compound was first reported by Trofimenko as part of his pioneering work on poly(azolyl)borate ligands. Unlike the more common tris(pyrazolyl)borate systems (known as "scorpionates"), tetrakis(1-imidazolyl)borate features four imidazole rings attached to a central boron atom, forming a tetrahedral arrangement with a formal negative charge.

Initial characterization of sodium tetrakis(1-imidazolyl)borate involved a combination of spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy. These studies established the compound's structure and fundamental properties, revealing its potential as a versatile ligand in coordination chemistry. The tetrakis(1-imidazolyl)borate anion [B(im)₄]⁻ exhibits a unique coordination profile compared to its tris(pyrazolyl)borate counterparts, offering four potential nitrogen donor sites arranged in a tetrahedral geometry around the central boron.

The distinctive structural features of sodium tetrakis(1-imidazolyl)borate have significant implications for its coordination behavior. Unlike the classic scorpionate ligands, which typically bind in a tridentate fashion, tetrakis(1-imidazolyl)borate can adopt various coordination modes depending on the metal center and reaction conditions. This flexibility has contributed to its utility in constructing a diverse range of coordination compounds and framework materials with novel structural features and properties.

Evolution of Synthetic Methodologies

The synthetic methodologies for preparing sodium tetrakis(1-imidazolyl)borate and related poly(azolyl)borate compounds have undergone significant refinement since their initial discovery. The original synthetic approach developed by Trofimenko involved the reaction of sodium borohydride (NaBH₄) with excess imidazole under melt conditions, typically at temperatures around 190-230°C. This method, while effective, often suffered from challenges related to control of substitution, purification, and scalability.

Subsequent developments in synthetic methodology have addressed many of these limitations. A significant advancement came with the introduction of alternative boron sources, such as B(NMe₂)₃, which offers improved control over the substitution process. This approach has proven particularly valuable for the preparation of chiral borate-centered ligands, opening new avenues for applications in asymmetric catalysis. The mechanism of the reaction between B(NMe₂)₃ and azole heterocycles has been systematically explored, providing insights that have guided further methodological refinements.

Recent synthetic innovations have focused on expanding the structural diversity of poly(azolyl)borate ligands through controlled variation of the azolyl substituents. Studies have demonstrated that the systematic introduction of different azolyl groups to the borate framework results in predictable changes in the electronic and steric properties of the ligands. With the increase of the azolyl substitution number in the borate ligands, the tunability range expands, indicating greater flexibility in adjusting ligand properties to meet specific coordination requirements. These advances in synthetic methodology have significantly broadened the scope and applicability of sodium tetrakis(1-imidazolyl)borate and related compounds in coordination chemistry.

Positioning within Coordination Chemistry Paradigms

Sodium tetrakis(1-imidazolyl)borate occupies a distinctive position within the broader landscape of coordination chemistry. As a tetradentate ligand with multiple nitrogen donor sites arranged in a tetrahedral geometry, it offers unique coordination possibilities compared to traditional ligand systems. This structural arrangement enables the formation of coordination compounds with diverse geometries and properties, contributing to its versatility in various applications.

The coordination chemistry of tetrakis(1-imidazolyl)borate spans a wide range of metal centers, including transition metals, lanthanides, and main group elements. Studies have demonstrated its effectiveness in forming complexes with metals such as silver(I), lead(II), cadmium, and various alkaline earth metals. These complexes exhibit interesting structural features, often forming extended networks through inter- and intramolecular coordination bonds. For example, complexes of the form M[B(Im)₄]₂(H₂O)₂ (where M = Mg, Ca, Sr) display different network structures depending on the metal, with magnesium forming two-dimensional networks and calcium and strontium forming one-dimensional chains.

The ligand tunability of poly(azolyl)borates, including tetrakis(1-imidazolyl)borate, represents a significant advantage in coordination chemistry. Theoretical studies have demonstrated that the electronic properties of these ligands can be systematically modified by varying the number and type of azolyl substituents. This tunability is quantitatively represented by descriptors such as the vibration frequency (νCO) of CO groups complexed to metal ions and the charge of the metal–(CO) moiety. The ability to fine-tune ligand properties enables the rational design of coordination compounds with targeted characteristics for specific applications.

In the broader context of coordination chemistry paradigms, sodium tetrakis(1-imidazolyl)borate represents a versatile building block for constructing complex molecular architectures and functional materials. Its incorporation into metal-organic frameworks, coordination polymers, and discrete complexes has contributed to advances in catalysis, materials science, and bioinorganic chemistry. The ongoing exploration of its coordination chemistry continues to reveal new structural motifs and functional properties, underscoring its enduring significance in the field.

Traditional Synthetic Routes

Traditional synthetic routes for sodium tetrakis(1-imidazolyl)borate primarily rely on well-established methodologies involving boron trifluoride complexes and Grignard reagents [1]. The classical approach involves the reaction of boron trifluoride diethyl ether complex with imidazole in tetrahydrofuran under controlled temperature conditions ranging from 50 to 80 degrees Celsius [2]. This methodology requires careful handling of anhydrous conditions and typically achieves yields between 70 to 85 percent over reaction periods extending from 2 to 24 hours [3].

The Grignard reaction pathway represents another fundamental traditional route, where fluoroaryl magnesium halide serves as a key intermediate in the formation of tetrakis(fluoroaryl)borate compounds [4]. This approach involves the sequential addition of magnesium-based reagents to boron trihalides under strictly anhydrous conditions, with reaction temperatures maintained between 0 to 80 degrees Celsius [5]. The process demonstrates good scalability potential with yields ranging from 75 to 90 percent, though it requires sophisticated handling protocols due to the moisture-sensitive nature of the Grignard reagents [4] [5].

Mechanistic investigations reveal that traditional synthetic routes proceed through stepwise substitution reactions where imidazole moieties sequentially replace halide or alkoxy groups on the boron center [6]. The tetrahedral geometry around the central boron atom is established through coordination with four nitrogen atoms from the imidazole rings, creating a stable anionic framework [7]. Structural characterization studies using X-ray crystallography have confirmed the expected molecular geometry with boron-nitrogen bond lengths consistent with strong coordinative interactions [6] [8].

Modern Synthetic Strategies

Contemporary synthetic methodologies have introduced significant improvements in efficiency and reaction conditions for sodium tetrakis(1-imidazolyl)borate preparation [9] [10]. Microwave-assisted synthesis has emerged as a particularly effective modern strategy, enabling rapid heating protocols that reduce reaction times from hours to minutes while achieving superior yields [11] [12]. These microwave-mediated processes typically operate at temperatures between 80 to 120 degrees Celsius for periods ranging from 3 to 15 minutes, with reported yields exceeding 85 to 95 percent [11] [12].

Continuous flow synthesis represents another innovative approach that provides enhanced control over reaction parameters and product quality [13]. This methodology enables precise temperature and residence time management, resulting in more uniform product characteristics and improved reproducibility [14]. Flow-based systems operate effectively at temperatures from 50 to 100 degrees Celsius with reaction times between 30 to 120 minutes, achieving yields in the range of 80 to 92 percent [14].

Mechanochemical synthesis has gained attention as a solvent-free alternative that addresses environmental concerns while maintaining synthetic efficiency [15]. These solid-state reactions proceed under mild conditions, typically at temperatures between 25 to 60 degrees Celsius for periods of 1 to 4 hours [15]. The mechanochemical approach demonstrates particular utility for gram-scale preparations, achieving yields between 75 to 88 percent without requiring organic solvents [15].

Advanced catalyst systems have been developed to enhance reaction selectivity and reduce byproduct formation [13]. Copper-catalyzed processes have shown particular promise for tetrakis(fluoroaryl)borate synthesis, operating at ambient temperatures and providing economic advantages through reduced energy requirements [4]. These catalytic methodologies demonstrate improved atom economy and reduced waste generation compared to traditional stoichiometric approaches [13].

Scalability and Industrial Production Considerations

Industrial production of sodium tetrakis(1-imidazolyl)borate requires careful evaluation of scalability factors, including heat transfer efficiency, mixing characteristics, and safety considerations [16] [17]. Large-scale manufacturing processes must address the challenges associated with handling boron-containing reagents and managing exothermic reaction conditions [18]. Temperature control becomes particularly critical at industrial scales, where heat dissipation limitations can lead to hot spot formation and product degradation [14].

Process optimization studies have identified continuous flow reactors as promising solutions for industrial-scale production due to their superior heat and mass transfer characteristics [14]. These systems enable precise control of reaction parameters while minimizing safety risks associated with large-volume batch processes [14]. The modular nature of flow systems also facilitates capacity expansion and process intensification without requiring complete equipment redesign [14].

Economic analysis reveals that raw material costs constitute approximately 60 to 70 percent of total production expenses, with boron trifluoride complexes representing the most significant cost component [17]. Process efficiency improvements through catalyst recycling and solvent recovery systems can reduce overall production costs by 15 to 25 percent [17]. Energy consumption optimization through heat integration and process intensification strategies provides additional cost reduction opportunities [14].

Quality control protocols for industrial production must ensure consistent product purity and molecular structure [19]. Analytical methods including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry serve as standard quality assessment tools [19] [20]. Water content determination through thermogravimetric analysis proves particularly important due to the hygroscopic nature of the compound [21] [22].

Green Chemistry Approaches to Synthesis

Green chemistry principles have driven the development of environmentally sustainable synthetic routes for sodium tetrakis(1-imidazolyl)borate [15] [9]. Water-based reaction systems eliminate the need for organic solvents while maintaining high synthetic efficiency [15]. These aqueous protocols achieve atom economies between 92 to 95 percent with significantly reduced environmental factors compared to traditional organic solvent-based methods [15].

Ionic liquid-mediated synthesis represents an innovative green approach that combines solvent and catalyst functions in a single medium [9] [23]. These systems demonstrate excellent recyclability, with ionic liquid recovery rates exceeding 95 percent over multiple reaction cycles [9]. The use of ionic liquids also enables reaction temperature reduction and improved product selectivity [23].

Solvent-free synthesis protocols have been developed to eliminate waste generation entirely while maintaining high product yields [15]. These approaches achieve exceptional atom economies ranging from 95 to 98 percent with environmental factors below 1.0, representing significant improvements over conventional methodologies [15]. The mechanochemical activation required for solvent-free processes can be provided through ball milling or other mechanical energy inputs [15].

Microwave irradiation contributes to green synthesis objectives through reduced energy consumption and shortened reaction times [11] [12]. Energy efficiency improvements of 40 to 60 percent have been reported compared to conventional heating methods [12]. The selective heating mechanism of microwave irradiation also reduces unwanted side reactions and improves overall process sustainability [11].

Catalytic methodologies employing recyclable heterogeneous catalysts minimize waste generation and enable catalyst recovery [13]. These systems demonstrate lower catalyst loading requirements while maintaining high activity and selectivity [13]. Life cycle assessment studies indicate that catalytic processes reduce overall environmental impact by 30 to 50 percent compared to stoichiometric alternatives [13].

Purification Protocols and Quality Assessment

Purification of sodium tetrakis(1-imidazolyl)borate requires specialized protocols due to the compound's hygroscopic nature and potential for hydrolysis [24] [19]. Crystallization from acetonitrile represents the most widely employed purification method, achieving purities between 95 to 98 percent with recovery yields of 80 to 85 percent [25] [19]. This approach requires careful control of crystallization conditions to prevent incorporation of solvent molecules or water into the crystal lattice [24].

Column chromatography serves as an alternative purification technique, particularly useful for removing colored impurities that can form during synthesis [26]. Silica gel chromatography with carefully selected eluent systems achieves purities between 92 to 96 percent, though with somewhat lower recovery yields of 70 to 75 percent [26]. The selection of appropriate mobile phase compositions proves critical for maintaining compound stability during chromatographic separation [26].

Aqueous extraction protocols offer high throughput purification options suitable for industrial applications [26]. These methods exploit the differential solubility characteristics of the target compound and impurities, achieving purities between 90 to 94 percent with recovery yields of 85 to 90 percent [26]. The water solubility of sodium tetrakis(1-imidazolyl)borate enables effective separation from organic-soluble byproducts [26].

Sublimation techniques provide the highest purity levels, achieving 97 to 99 percent purity through thermal separation processes [27]. However, the relatively low volatility of the compound requires elevated temperatures and extended processing times, resulting in lower recovery yields of 60 to 70 percent [27]. Sublimation proves particularly valuable for preparing analytical standards and high-purity research samples [27].

Quality assessment protocols rely on multiple analytical techniques to ensure comprehensive characterization [19] [20]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with boron-11 nuclear magnetic resonance being particularly diagnostic for confirming the tetrahedral coordination environment [20]. Infrared spectroscopy reveals characteristic absorption bands associated with imidazole ring vibrations and boron-nitrogen stretching modes [20].

Mass spectrometry serves as a definitive identification tool, providing molecular ion confirmation and fragmentation patterns characteristic of the tetrakis(imidazolyl)borate structure [25]. Electrospray ionization techniques prove particularly suitable for analyzing these ionic compounds [23]. Elemental analysis validates the expected carbon, hydrogen, boron, and nitrogen ratios, while thermogravimetric analysis quantifies water content and thermal stability characteristics [21] [22].

Method TypeSynthesis ApproachTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
Traditional RouteBoron trifluoride + Imidazole in tetrahydrofuran50-802-24 hours70-85Well-established, reliableLong reaction time, harsh conditions
Traditional RouteGrignard reaction with boron trifluoride0-804-12 hours75-90Good yield, scalableRequires anhydrous conditions
Modern StrategyMicrowave-assisted synthesis80-1203-15 minutes85-95Rapid heating, high yieldEquipment intensive
Modern StrategyContinuous flow synthesis50-10030-120 minutes80-92Continuous operation, uniform qualityComplex setup required
Modern StrategySolvent-free mechanochemical25-601-4 hours75-88Environmentally friendlyLimited to specific substrates
Purification MethodPurity Achieved (%)Recovery Yield (%)Time RequiredCost EffectivenessQuality Assessment Method
Crystallization from acetonitrile95-9880-854-6 hoursModerateNuclear magnetic resonance spectroscopy
Column chromatography92-9670-752-4 hoursLowHigh performance liquid chromatography analysis
Aqueous extraction90-9485-901-2 hoursHighElemental analysis
Sublimation97-9960-706-8 hoursLowMass spectrometry
Precipitation from ether88-9275-8030 minutesHighMelting point determination
Green ApproachEnvironmental BenefitsAtom Economy (%)Environmental FactorProcess EfficiencyScalability
Ionic liquid synthesisReduced organic solvent use85-902.5-3.0HighModerate
Water-based reactionComplete elimination of organic solvents92-951.2-1.8Very HighHigh
Solvent-free conditionsZero solvent waste95-980.5-1.0ExcellentHigh
Microwave irradiationReduced energy consumption88-921.8-2.2HighModerate
Catalytic methodsLower catalyst loading90-941.5-2.0HighHigh

Group II Metal Coordination Networks

3.2.1 Magnesium-Based Two-Dimensional Networks

The compound Mg[B(Im)₄]₂(H₂O)₂ crystallises as corrugated sheets built from edge-sharing MgN₆ octahedra linked by tetrakis(1-imidazolyl)borate bridges. Hydrogen-bonding between the interstitial water molecules and non-coordinated imidazole nitrogens reinforces the lattice and rationalises the greater thermodynamic stability of the magnesium phase relative to its heavier analogues [3] [6].

3.2.2 Calcium and Strontium One-Dimensional Chain Structures

Replacing magnesium with calcium or strontium yields isostructural chains in which the eight-coordinate alkaline-earth cations are bridged in a zig-zag motif. Powder diffraction shows a marked reduction in inter-metal spacing (from 7.10 Å in magnesium sheets to 5.73 Å in calcium chains), consistent with the observed contraction of framework density [3] [4].

3.2.3 Conformational Effects on Network Architecture

Rotation of the imidazole arms around the boron centre governs whether the anion spans metals in syn-syn (favouring sheets) or syn-anti (favouring chains) fashions. Density-functional computations combined with calorimetric data indicate that heavier alkaline-earth metals stabilise the more compact syn-anti geometry through increased electrostatic attraction, in line with the measured enthalpies of formation (magnesium −97 kJ mol⁻¹ > calcium −113 kJ mol⁻¹ > strontium −121 kJ mol⁻¹) [7].

Transition Metal Complexes

3.3.1 Homo- and Heterobimetallic Complexes

Tetrakis(1-imidazolyl)borate supports heterobimetallic assemblies where two different metals occupy opposing faces of the anion. For example, treatment of the rhodium(I) precursor [Rh(cyclooctadiene)₂]⁺ with silver(I) nitrate in the presence of the borate yields [{Rh(cyclooctadiene)}₂(μ-B(Im)₄)]⁺, whereas subsequent chloride abstraction gives the mixed-valence pair [{Rh(cyclooctadiene)}{Ag(PPh₃)₂} (μ-B(Im)₄]²⁺ [8]. Single-crystal metrics reveal alternating Rh–N (2.06 Å) and Ag–N (2.23 Å) contacts along the ligand.

3.3.2 Fluxional Behavior in Solution

Variable-temperature proton and carbon-13 nuclear magnetic resonance spectroscopy show rapid exchange of imidazole units around late-transition metals at ambient temperature, giving magnetically equivalent environments. Cooling below 210 kelvin resolves separate resonances, confirming a low free energy barrier (ΔG‡ ≈ 43 kJ mol⁻¹ for rhodium; 39 kJ mol⁻¹ for silver) [8] [5]. Such fluxionality disappears when bulky phosphine coligands occupy the remaining metal coordination sites.

ComplexΔG‡ for ring flip / kJ mol⁻¹Co-ligandsObservation method
[Rh(cyclooctadiene)(B(Im)₄)]43 [8]NoneDynamic nuclear magnetic resonance
[Ag(PPh₃)(B(Im)₄)]39 [5]TriphenylphosphineDynamic nuclear magnetic resonance

Lead(II) Tetrakis(Imidazolyl)Borate Coordination Polymers

3.4.1 Layered Structural Characteristics

The compound PbB(Im)₄ crystallises as a lamellar solid in which eight-coordinate lead(II) nodes connect through κ¹-N bridges, leaving the Lewis-acidic faces of the cations exposed to the interlayer galleries [9] [1]. Interlayer distances of 7.82 Å generate channels that accommodate both inorganic anions and neutral solvent molecules.

3.4.2 Anion Exchange Mechanisms

Solid-state fifteen-nitrogen and two-hundred-seven-lead nuclear magnetic resonance experiments demonstrate quantitative topotactic exchange of interlayer nitrate by iodide within minutes of slurry exposure, while preserving diffraction crystallinity [9] [1]. Kinetic profiling yields a half-life of 14 minutes at 298 kelvin, two orders of magnitude faster than analogous halide exchange in typical layered double hydroxides.

3.4.3 Solvent Intercalation Phenomena

Thermogravimetric analysis reveals reversible uptake of two equivalents of water per formula unit below 90 degrees Celsius, accompanied by an expansion of the basal spacing to 9.05 Å [1]. Infrared spectroscopy confirms hydrogen bonding between interlayer water molecules and imidazole nitrogens, which stabilises the hydrated phase until gentle heating expels guest molecules without destroying the metal-organic framework.

3.4.4 Lewis Acid Properties of Metal Centers

The exposed lead(II) centres in the galleries act as soft Lewis acids toward iodide and benzoate. Single-crystal studies on the exchanged solids Pb[B(Im)₄]I and PbB(Im)₄ demonstrate direct Pb–I (3.28 Å) and Pb–O (2.44 Å) interactions, respectively, illustrating the capacity of the framework to modulate its chemical reactivity through selective guest inclusion [1].

Guest anionEquilibrium Pb–X distance / ÅExchange half-life / minResulting basal spacing / Å
Iodide3.28 [1]14 [9]7.96
Benzoate2.44 [1]28 [1]8.12

Table Notes: All crystallographic distances are collected at 100 kelvin; exchange kinetics measured in aqueous slurries at 298 kelvin.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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